molecular formula C11H14ClN B13310288 3-(4-Chlorophenyl)cyclopentan-1-amine

3-(4-Chlorophenyl)cyclopentan-1-amine

Cat. No.: B13310288
M. Wt: 195.69 g/mol
InChI Key: VLWUANCHXYIWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)cyclopentan-1-amine is a cyclopentane-based amine derivative with a 4-chlorophenyl substituent at the 3-position of the ring. This compound is structurally characterized by a five-membered cyclopentane ring, a primary amine group at position 1, and a para-chlorinated aromatic ring at position 2. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol (free base) . The hydrochloride salt form, this compound hydrochloride, has a molecular weight of 232.15 g/mol (C₁₁H₁₅Cl₂N) . The compound is utilized in pharmaceutical and materials science research, particularly in the synthesis of bioactive molecules and ligands.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-(4-chlorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14ClN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2

InChI Key

VLWUANCHXYIWIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and cyclopentanone.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Chlorophenyl)cyclopentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopentane Ring

a. Positional Isomerism

  • 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS 40297-15-2):
    This positional isomer has the 4-chlorophenyl group at position 2 instead of 3. Despite identical substituents, the altered position leads to distinct electronic and steric effects. Its molecular weight is 232.15 g/mol , matching the hydrochloride form of the target compound, but the spatial arrangement impacts dipole moments and reactivity .

b. Fluorinated Analogues

  • 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride (Ref: 3D-DXC58888):
    Replacing the 4-chlorophenyl group with a 2-fluorophenyl substituent introduces fluorine’s electronegativity. The molecular weight is 211.26 g/mol (C₁₂H₁₅F₂N·HCl), lower than the chlorinated analogue due to fluorine’s atomic weight. Fluorine’s electron-withdrawing nature may reduce aromatic ring electron density, altering HOMO-LUMO gaps and nucleophilic reactivity .
  • 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 160001-93-4):
    The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing substituent than -Cl. This compound (C₁₂H₁₄F₃N, 229.24 g/mol) exhibits higher lipophilicity (LogP) and reduced basicity compared to the 4-chloro derivative, influencing solubility and receptor binding in pharmacological contexts .
Ring Size Variations
Hydrochloride Salt Comparisons

Hydrochloride salts are common for improving solubility and stability. For example:

Electronic and Spectroscopic Properties

While direct DFT data for 3-(4-Chlorophenyl)cyclopentan-1-amine is unavailable, insights can be drawn from analogous compounds:

  • Dipole Moments: The (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (unrelated enone) has a dipole moment of 2.57 Debye due to electron-rich hydroxyl and carbonyl groups . For this compound, the dipole moment is likely lower, as chlorine’s electronegativity is partially offset by the amine’s electron-donating capacity.
  • HOMO-LUMO Gaps : Substituents like -Cl and -CF₃ lower LUMO energies, enhancing electrophilic reactivity. Computational studies on (E)-3-(4-chlorophenyl)prop-2-en-1-one derivatives show HOMO localized on the aromatic ring, suggesting similar behavior in cyclopentane analogues .

Data Tables

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Substituent
This compound C₁₁H₁₄ClN 195.69 (free base) 3 4-ClPh
2-(4-Chlorophenyl)cyclopentan-1-amine HCl C₁₁H₁₅Cl₂N 232.15 2 4-ClPh
3-(2-Fluorophenyl)cyclopentan-1-amine HCl C₁₂H₁₅F₂N 211.26 3 2-FPh
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine C₁₂H₁₄F₃N 229.24 1 4-CF₃Ph
Table 2: Electronic Properties (Theoretical Insights)
Compound Type Dipole Moment (Debye) HOMO Energy (eV) LUMO Energy (eV) Method
(E)-3-(4-ClPh)prop-2-en-1-one 2.57 -6.32 -2.15 DFT/B3LYP/6-311G
4-Chlorophenyl cyclopentane amines* ~1.8–2.2 (estimated) -5.9 (estimated) -1.5 (estimated) N/A

*Estimated based on structural analogs.

Biological Activity

3-(4-Chlorophenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a 4-chlorophenyl group and an amine functional group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, affecting biochemical pathways crucial for cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or pain perception.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating significant potency:

Cell LineIC50 (µM)Mechanism of Action
MCF-74.38Induction of apoptosis, cell cycle arrest
HepG23.96Inhibition of Topoisomerase II activity

These findings suggest that the compound may interfere with critical processes in cancer cell proliferation and survival .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in the synthesis of prostaglandins involved in inflammation. This inhibition could lead to reduced pain and swelling in inflammatory conditions.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cell death in MCF-7 cells, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • HepG2 Cell Line Investigation : Another investigation revealed that the compound effectively inhibited HepG2 cell growth through mechanisms involving DNA damage response pathways, suggesting its potential as an anticancer agent.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Biological Research : Used to study the mechanisms underlying cell cycle regulation and apoptosis.
  • Chemical Biology : Serves as a tool for probing kinase signaling pathways involved in cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.